molecular formula C8H15NO2 B1198167 1-Methyl-4-piperidyl acetate CAS No. 6659-34-3

1-Methyl-4-piperidyl acetate

Cat. No. B1198167
CAS RN: 6659-34-3
M. Wt: 157.21 g/mol
InChI Key: RWPYOAUYOSFJQV-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidyl acetate is a chemical compound that is commonly used in scientific research. It is a derivative of piperidine and is also known as N-methyl-4-piperidyl acetate. This compound is used in various scientific studies due to its unique properties and effects on the body.

Scientific Research Applications

  • Clinical Therapy for Urinary Bladder Dysfunction : The compound 1-Methyl-4-piperidyl diphenylpropoxyacetate hydrochloride has been developed for the therapy of urinary bladder dysfunction. A method was developed for determining this drug and its metabolites in plasma and urine, which is useful in basic and clinical pharmacological studies (Marunaka et al., 1987).

  • Liver Toxicity Studies : In a study evaluating the hypolipidemic agent 1-methyl-4-piperidyl-bis(p-chlorophenoxy)-acetate, hepatotoxicity was encountered in a patient, suggesting potential liver toxicity associated with this compound (Bochner et al., 1973).

  • Hypolipidemic Properties : The hypolipidemic properties of 1-methyl-4-piperidyl bis(p-chlorophenoxy) acetate in male Wistar rats were described, showing its effectiveness in lowering serum lipid levels (Timms et al., 1969).

  • Radiotracer Development for Brain Acetylcholinesterase Activity : Radioactive acetylcholine analogs, including N[methyl-14C]methyl-4-piperidyl acetate, were developed as radiotracers for measuring brain acetylcholinesterase activity in vivo. This method is applicable for early diagnosis of Alzheimer's disease using rat models (Irie et al., 1996).

  • Anticholinergic Propiverine's Metabolites in Urinary Bladder Myocytes : The anticholinergic propiverine (1-methyl-4-piperidyl diphenylpropoxyacetate), used for treating overactive bladder syndrome, has active metabolites whose effects on urinary bladder myocytes were studied, revealing their mechanism of action in muscle relaxation (Zhu et al., 2008).

  • Synthesis and Pharmacological Evaluation : The compound has been involved in the synthesis and evaluation of various pharmacological agents, such as in the synthesis of quinolizidine alkaloids (Back et al., 2005).

  • Investigations in Lipid Metabolism and Peroxisome Proliferation : It was shown to influence lipid metabolism and induce peroxisome proliferation in animal studies (Reddy et al., 1975).

properties

IUPAC Name

(1-methylpiperidin-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)11-8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPYOAUYOSFJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216754
Record name 1-Methyl-4-piperidyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-piperidyl acetate

CAS RN

6659-34-3, 253308-68-8, 1196157-88-6
Record name 1-Methyl-4-piperidyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MP4a C-11
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-piperidyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1196157-88-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Bormans, P Sherman, SE Snyder… - Nuclear Medicine and …, 1996 - Elsevier
Carbon-11- and fluorine-18-labeled forms of 1-methyl-4-piperidyl-4′-fluorobenzoate were prepared as potential in vivo substrates for brain acetylcholinesterase. The 1-methyl-4-…
Number of citations: 18 www.sciencedirect.com

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